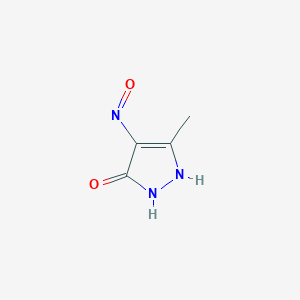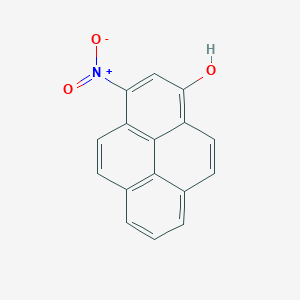
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one, commonly known as MNDO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNDO is a yellow crystalline powder that is soluble in water and has a melting point of 178-180°C.
Mechanism Of Action
MNDO acts as a nitrosating agent by transferring a nitroso group to various substrates. This reaction is believed to occur through a radical mechanism, where MNDO is converted to a radical intermediate that reacts with the substrate to form a nitroso compound.
Biochemical And Physiological Effects
MNDO has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNDO can induce DNA damage and cell death in cancer cells. Additionally, MNDO has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
MNDO has several advantages for lab experiments, including its ease of synthesis and high yield. However, the compound is highly reactive and unstable, which can make it difficult to handle. Additionally, MNDO is toxic and carcinogenic, which requires proper safety precautions to be taken when handling the compound.
Future Directions
MNDO has several potential future directions in scientific research. One potential direction is the development of MNDO-based fluorescent dyes for biological imaging. Additionally, MNDO can be used in the synthesis of novel pharmaceuticals and agrochemicals. Further research is needed to explore the potential applications of MNDO in various fields of science.
Conclusion:
In conclusion, MNDO is a unique chemical compound that has gained significant attention in scientific research. Its nitrosating properties make it useful in the synthesis of various compounds, including pharmaceuticals and agrochemicals. MNDO has several potential future directions in scientific research, and further studies are needed to explore its potential applications. However, proper safety precautions should be taken when handling the compound due to its toxicity and carcinogenic properties.
Synthesis Methods
MNDO can be synthesized using various methods, including the reaction of 4-nitroso-1,2-dihydropyrazol-3-one with methyl iodide in the presence of a base, or the reaction of 5-methyl-4-nitroso-1,2-dihydropyrazol-3-one with methylamine. The latter method is preferred due to its high yield and simplicity.
Scientific Research Applications
MNDO has been extensively used in scientific research due to its unique properties. It can act as a nitrosating agent, which makes it useful in the synthesis of nitrosamines. MNDO is also used in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of fluorescent dyes and as a reagent in analytical chemistry.
properties
CAS RN |
147738-81-6 |
|---|---|
Product Name |
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one |
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.1 g/mol |
IUPAC Name |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
InChI Key |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
Canonical SMILES |
CC1=C(C(=O)NN1)N=O |
Other CAS RN |
6386-15-8 |
synonyms |
1H-Pyrazol-3-ol,5-methyl-4-nitroso-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate](/img/structure/B122691.png)





![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)




